4-Amino-6-bromobenzoxazole
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Overview
Description
4-Amino-6-bromobenzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromobenzoxazole typically involves the cyclization of 2-aminophenol with a brominated aromatic aldehyde. One common method includes the reaction of 2-aminophenol with 4-bromobenzaldehyde in the presence of a catalyst such as samarium triflate under mild reaction conditions . The reaction is carried out in an aqueous medium, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Catalysts and solvents are chosen to ensure high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-bromobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can produce quinone derivatives .
Scientific Research Applications
4-Amino-6-bromobenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromobenzoxazole involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the bromo substituent, resulting in different reactivity and applications.
6-Bromobenzoxazole: Lacks the amino group, affecting its biological activity.
4-Amino-2-bromobenzoxazole: Similar structure but different substitution pattern, leading to varied properties.
Uniqueness: Its dual functionality makes it a versatile compound in synthetic chemistry and drug development .
Biological Activity
4-Amino-6-bromobenzoxazole is a compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The presence of the amino and bromine groups significantly influences its biological activity. The molecular formula is C7H5BrN2O, with a molecular weight of approximately 215.03 g/mol.
Biological Activities
Research indicates that benzoxazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzoxazoles possess significant antimicrobial properties against various pathogens, including fungi and bacteria .
- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, although specific data on this compound is limited .
- Antifungal Effects : Notably, some derivatives have demonstrated potent antifungal activity against Candida species, with mechanisms involving disruption of ergosterol synthesis and membrane integrity .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Ergosterol Synthesis : Similar to other antifungal agents, it may inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .
- Membrane Disruption : The compound may alter membrane permeability, leading to cell death in susceptible organisms .
- Cytotoxicity in Cancer Cells : While specific studies on this compound are scarce, related benzoxazole derivatives show potential in inducing apoptosis in cancer cells .
Case Studies
-
Antifungal Activity Against Candida spp. :
- A study evaluated various benzoxazole derivatives for their antifungal properties against Candida albicans and Candida glabrata. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against resistant strains .
- Table 1 summarizes the antifungal activity of selected derivatives:
Compound MIC (µg/mL) % Inhibition 5d 16 100 5i 16 53 5k 16 35 6a 16 27 - Cytotoxicity in Cancer Cell Lines :
Properties
Molecular Formula |
C7H5BrN2O |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,9H2 |
InChI Key |
QFXWICKATNQMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CO2)Br |
Origin of Product |
United States |
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